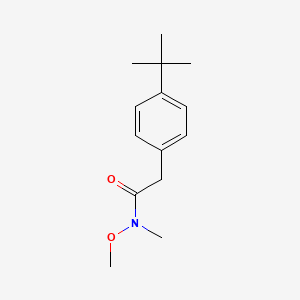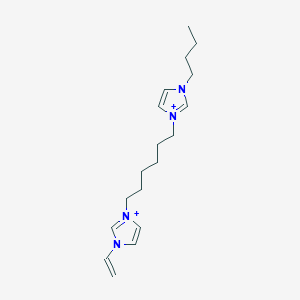
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium is a complex organic compound that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with butyl halide to form 1-butylimidazole.
Hexylation: The final step involves the attachment of a hexyl chain to the imidazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium has several scientific research applications, including:
Chemistry: Used as a solvent or catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium involves its interaction with molecular targets and pathways. The compound can interact with various enzymes, receptors, and cellular structures, leading to its observed effects. The specific pathways involved depend on the application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-ethylimidazolium bromide
- 1-Butyl-3-propylimidazolium iodide
Comparison
Compared to these similar compounds, 1-Butyl-3-(6-(1-vinyl-1H-imidazol-3-ium-3-yl)hexyl)-1H-imidazol-3-ium may exhibit unique properties, such as enhanced solubility, thermal stability, and specific reactivity. These differences can make it more suitable for certain applications, such as in advanced materials or specialized chemical reactions.
Propriétés
Formule moléculaire |
C18H30N4+2 |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
1-butyl-3-[6-(3-ethenylimidazol-1-ium-1-yl)hexyl]imidazol-3-ium |
InChI |
InChI=1S/C18H30N4/c1-3-5-10-20-15-16-22(18-20)12-9-7-6-8-11-21-14-13-19(4-2)17-21/h4,13-18H,2-3,5-12H2,1H3/q+2 |
Clé InChI |
BTBJWVRCEOTPSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C[N+](=C1)CCCCCC[N+]2=CN(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)

![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)
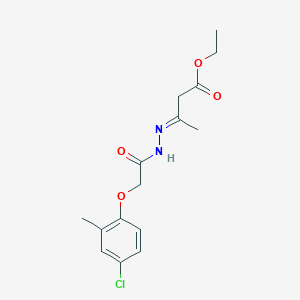
![4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid](/img/structure/B14803984.png)

![5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid](/img/structure/B14804004.png)
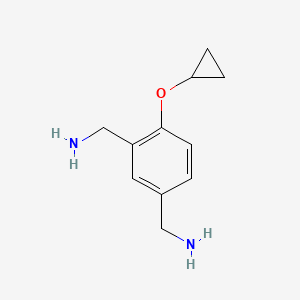
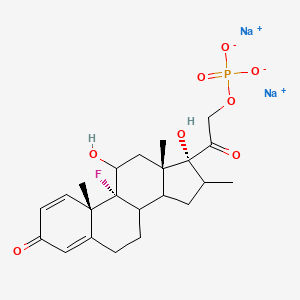
![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
![2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B14804037.png)

